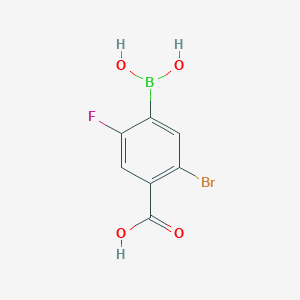

4-Borono-2-bromo-5-fluorobenzoic acid

Description

BenchChem offers high-quality 4-Borono-2-bromo-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-2-bromo-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-2-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNMKBPQTGVYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C(=O)O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660287 | |

| Record name | 4-Borono-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-89-8 | |

| Record name | 4-Borono-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Borono-2-bromo-5-fluorobenzoic acid chemical properties

An In-depth Technical Guide to 4-Borono-2-bromo-5-fluorobenzoic Acid: A Trifunctional Synthetic Building Block

Introduction: The Strategic Value of Trifunctionality

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of molecular construction is paramount. Success often hinges on the use of highly functionalized building blocks that allow for precise, sequential, and diverse modifications. 4-Borono-2-bromo-5-fluorobenzoic acid is an exemplar of such a reagent. This synthetic intermediate is strategically equipped with three distinct and orthogonally reactive functional groups on a single phenyl ring: a boronic acid, a bromine atom, and a carboxylic acid.

This guide, intended for researchers, chemists, and drug development professionals, provides a technical overview of the chemical properties, reactivity, and synthetic utility of 4-Borono-2-bromo-5-fluorobenzoic acid. We will delve into the specific roles of each functional group, the rationale behind its application in complex syntheses, and provide a representative protocol for its use in one of the most powerful reactions in modern chemistry: the Suzuki-Miyaura cross-coupling.

Physicochemical and Safety Profile

While 4-Borono-2-bromo-5-fluorobenzoic acid is a specialized chemical intermediate, its physical properties can be predicted based on its structure and comparison to analogous compounds.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C₇H₅BBrFO₄ |

| Molecular Weight | 262.83 g/mol |

| IUPAC Name | 4-Borono-2-bromo-5-fluorobenzoic acid |

| Predicted Appearance | White to off-white or pale yellow crystalline powder.[1] |

| Predicted Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF); sparingly soluble in water. |

| CAS Number | Not uniquely assigned in major databases as of this guide's publication. Researchers should refer to supplier-specific identifiers. |

Safety and Handling:

Material Safety Data Sheets (MSDS) for structurally related compounds, such as other halogenated benzoic acids, indicate that this chemical should be handled with care.[2]

-

Hazards: Assumed to be harmful if swallowed, causing skin irritation and serious eye irritation. May also cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture, which can degrade the boronic acid functionality.

Core Reactivity and Synthetic Rationale

The immense synthetic power of this molecule stems from the differential reactivity of its three key functional groups. This allows for a programmed, step-wise approach to building molecular complexity.

Caption: Experimental workflow for a Suzuki coupling reaction.

Materials:

-

4-Borono-2-bromo-5-fluorobenzoic acid (1.0 eq)

-

Aryl Halide (e.g., 4-Iodoanisole) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃, anhydrous) (3.0 eq)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Solvent Degassing (Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility). Sparge the 1,4-dioxane and water with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Borono-2-bromo-5-fluorobenzoic acid (1.0 eq), the aryl halide (1.1 eq), and the base (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Finally, add the palladium catalyst.

-

Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Quench by adding deionized water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

4-Borono-2-bromo-5-fluorobenzoic acid represents a sophisticated and powerful tool for the synthesis of complex organic molecules. Its value lies not in any single function, but in the synergistic interplay of its three distinct reactive centers. By understanding the nuanced reactivity of the boronic acid, the aryl bromide, and the carboxylic acid, medicinal chemists and materials scientists can design elegant and efficient synthetic routes to novel compounds with tailored properties. This trifunctional building block embodies the principles of modern synthetic strategy: precision, efficiency, and versatility.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Borono-2-bromo-5-fluorobenzoic Acid

Introduction

4-Borono-2-bromo-5-fluorobenzoic acid is a multifaceted building block in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid for amide couplings, the boronic acid for Suzuki-Miyaura cross-coupling reactions, and the halogen substituents that modulate electronic properties and provide further synthetic handles.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed exploration of the expected spectroscopic data for this compound and the underlying principles for their interpretation.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of substituents on the phenyl ring dictates a predictable yet nuanced spectroscopic fingerprint. The interplay of the electron-withdrawing carboxylic acid and fluorine atom, the bromine atom, and the amphoteric boronic acid group creates a distinct electronic environment for each nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 4-Borono-2-bromo-5-fluorobenzoic acid. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule's connectivity and conformation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | broad singlet | 1H | -COOH |

| ~8.5 | broad singlet | 2H | -B(OH)₂ |

| ~7.8 | doublet | 1H | H-6 |

| ~7.6 | doublet | 1H | H-3 |

Causality Behind Predictions:

-

The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and potential for hydrogen bonding, appearing as a broad singlet.

-

The boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet. Their chemical shift can be highly dependent on concentration and water content in the solvent.

-

The aromatic protons (H-3 and H-6) will appear as doublets due to coupling with the adjacent fluorine atom. The exact chemical shifts are influenced by the combined electronic effects of all substituents.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of 4-Borono-2-bromo-5-fluorobenzoic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow down the exchange of acidic protons, allowing for their observation.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H NMR should be employed.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects.

Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, J ≈ 250 Hz) | C-5 |

| ~140 | C-1 |

| ~135 (d, J ≈ 8 Hz) | C-3 |

| ~130 | C-4 |

| ~125 (d, J ≈ 20 Hz) | C-6 |

| ~115 (d, J ≈ 4 Hz) | C-2 |

Causality Behind Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most deshielded.

-

The carbon directly attached to the highly electronegative fluorine atom (C-5) will show a large one-bond coupling constant (¹JCF).

-

The other aromatic carbons will exhibit smaller coupling constants to fluorine depending on the number of bonds separating them.

-

The carbon bearing the boronic acid group (C-4) is difficult to predict precisely as the boron atom can be in different hybridization states, but it is expected in the aromatic region.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a broadband probe on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of key functional groups.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 | Medium | C-Br stretch |

Causality Behind Predictions:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

-

The C=O stretch is a strong, sharp band characteristic of carboxylic acids.

-

The B-O stretch of the boronic acid is also a prominent feature.

-

The C-F and C-Br stretches are typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or the KBr press. Then, acquire the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 292/294 | High | [M]⁺ (molecular ion) |

| 274/276 | Medium | [M - H₂O]⁺ |

| 247/249 | Medium | [M - COOH]⁺ |

| 167 | High | [M - Br - COOH]⁺ |

Causality Behind Predictions:

-

The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

-

Common fragmentation pathways for benzoic acids include the loss of water and the loss of the carboxyl group.

-

Subsequent loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: A variety of ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer is recommended for accurate mass determination.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-Borono-2-bromo-5-fluorobenzoic acid.

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion

The spectroscopic characterization of 4-Borono-2-bromo-5-fluorobenzoic acid is a critical step in its application in research and development. By employing a combination of NMR, IR, and mass spectrometry, a comprehensive understanding of its structure and purity can be achieved. The predicted data and methodologies outlined in this guide serve as a valuable resource for scientists working with this important synthetic building block.

References

-

The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Substituted Phenylboronic Acids: Focus on Bromo-Fluoro-Benzoic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: Initial searches for "4-Borono-2-bromo-5-fluorobenzoic acid" did not yield a specific CAS number or substantial dedicated literature. This suggests the compound may be novel, not widely commercially available, or indexed under a different nomenclature. This guide, therefore, provides a comprehensive overview of closely related and structurally significant analogs for which robust data exists. The principles, protocols, and applications discussed herein are highly relevant and adaptable for research involving the target molecule.

Section 1: Core Identifiers and Physicochemical Properties of Key Analogs

For researchers navigating the landscape of substituted phenylboronic acids, precise identification is paramount. The following table summarizes the key identifiers and properties of relevant bromo-fluoro-benzoic acid derivatives. These compounds are frequently utilized as building blocks in medicinal chemistry and organic synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synonyms |

| 2-Fluoro-3-bromo-5-carboxyphenylboronic acid | 1452575-84-6 | C7H5BBrFO4 | 262.83 | 3-Bromo-5-carboxy-2-fluorophenylboronic acid |

| 5-Bromo-3-carboxy-2-fluorophenylboronic acid | 957120-63-7 | C7H5BBrFO4 | 262.83 | - |

| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C7H4BrFO2 | 219.01 | Enzalutamide Impurity 13 |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | C8H6BrFO2 | 233.04 | - |

Section 2: The Synthetic Landscape: Pathways to Bromo-Fluoro Substituted Benzoic Acids

The synthesis of halogenated benzoic acids is a cornerstone of many multi-step organic syntheses. The choice of starting material and reaction conditions is dictated by the desired substitution pattern and overall yield.

Oxidation of Substituted Toluenes: A Common Route

A prevalent method for synthesizing compounds like 4-Bromo-2-fluorobenzoic acid involves the oxidation of the corresponding toluene derivative.[1]

Protocol: Synthesis of 4-Bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene

-

Step 1: Reaction Setup

-

In a suitable reaction vessel, combine 2-fluoro-4-bromotoluene, a catalytic amount of a cobalt salt (e.g., Co(OAc)₂·4H₂O), and a radical initiator like AIBN in glacial acetic acid.[2]

-

-

Step 2: Oxidation

-

Step 3: Workup and Isolation

-

The reaction mixture is then introduced into water.[2]

-

The pH is adjusted to be basic (12-14) using a strong base like NaOH to deprotonate the carboxylic acid, rendering it water-soluble.[2]

-

The aqueous phase is washed with an organic solvent such as MTBE to remove any unreacted starting material and non-acidic byproducts.[2]

-

The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1, causing the desired carboxylic acid to precipitate out of the solution.[2]

-

-

Step 4: Purification

-

The resulting solid is collected by filtration and can be further purified by recrystallization if necessary. This process typically yields the target product in high purity (e.g., 88% yield).[2]

-

Boronylation of Aryl Halides: Introducing the Boronic Acid Moiety

The introduction of a boronic acid group is often achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. This is a fundamental transformation in the synthesis of many boronic acid-containing building blocks.

Conceptual Workflow for Boronylation:

Caption: General workflow for the synthesis of aryl boronic acids.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylboronic acids and their precursors are invaluable in the development of novel therapeutics. The presence of bromo, fluoro, and borono functional groups provides multiple avenues for chemical modification and targeted biological activity.

Role as Key Intermediates

4-Bromo-2-fluorobenzoic acid is a documented intermediate in the synthesis of pharmaceutically important molecules, including Enzalutamide and Venclexta.[1] Its structural features allow for subsequent coupling and functionalization reactions to build more complex molecular architectures.

Boronic Acids as Pharmacophores

The boronic acid moiety itself can be a critical pharmacophore. Boron's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues in enzyme active sites. This property has been successfully exploited in the design of enzyme inhibitors.

Cross-Coupling Reactions

The bromine atom on these scaffolds serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile formation of carbon-carbon bonds, connecting the bromo-fluoro-benzoic acid core to other molecular fragments. This is a fundamental strategy in library synthesis for drug screening.

Section 4: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these compounds.

| Hazard Category | GHS Classification (Example: 4-Bromo-2-fluoro-5-methylbenzoic acid) | Recommended Precautions |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Safety data is based on representative compounds and may vary. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

References

-

ChemBK. (n.d.). 2-Fluoro-3-bromo-5-carboxyphenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

Sources

Physical and chemical characteristics of 4-Borono-2-bromo-5-fluorobenzoic acid

Abstract: 4-Borono-2-bromo-5-fluorobenzoic acid is a uniquely substituted aromatic compound featuring three distinct and synthetically valuable functional groups: a boronic acid, a carboxylic acid, and a bromine atom, complemented by a fluorine substituent. This trifunctional arrangement provides exceptional versatility, enabling researchers and drug development professionals to perform sequential, site-selective modifications. This guide offers a comprehensive overview of the compound's physicochemical properties, explores the nuanced reactivity of each functional group, details key synthetic applications, and provides validated experimental protocols for its use and handling.

Introduction: The Strategic Value of Orthogonal Functionality

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route is paramount. Building blocks that possess multiple, orthogonally reactive functional groups are invaluable assets. "Orthogonality" in this context refers to the ability to address one functional group with a specific set of reagents and conditions without affecting the others. 4-Borono-2-bromo-5-fluorobenzoic acid is a quintessential example of such a molecule. Its architecture allows for a programmed, multi-step synthesis of complex target molecules, making it a powerful tool for constructing libraries of novel compounds for drug discovery and developing advanced functional materials.[1]

The strategic placement of the boronic acid, carboxylic acid, and bromo groups allows for participation in a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling, amidation, and esterification reactions.[1][2] This guide will dissect the characteristics that make this compound a cornerstone intermediate for innovation.

Section 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is the first step toward its effective application. While specific experimental data for this exact multi-substituted compound is not broadly published, we can infer its properties from closely related analogs and an analysis of its constituent functional groups.

Table 1: Key Properties and Identifiers

| Property | Value / Description | Source Analogy |

|---|---|---|

| IUPAC Name | 4-Borono-2-bromo-5-fluorobenzoic acid | --- |

| Molecular Formula | C₇H₅BBrFO₄ | --- |

| Molecular Weight | 262.83 g/mol | --- |

| Appearance | Expected to be a white to off-white or pale yellow crystalline solid. | [3][4] |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO; sparingly soluble in water. | [3] |

| Melting Point | Expected to be relatively high, likely >200 °C, due to intermolecular hydrogen bonding. |[3] |

The fluorine atom imparts unique electronic properties, increasing the acidity of the carboxylic acid and influencing the reactivity of the aromatic ring. The bromine atom serves as a versatile handle for cross-coupling, while the boronic acid is a cornerstone for Suzuki-Miyaura reactions.

Section 2: A Deep Dive into Chemical Reactivity and Synthetic Strategy

The true power of 4-Borono-2-bromo-5-fluorobenzoic acid lies in the distinct reactivity of its three primary functional groups. A skilled chemist can leverage these differences to build molecular complexity in a controlled manner.

The Boronic Acid: Gateway to Carbon-Carbon Bond Formation

The boronic acid group, -B(OH)₂, is most famously utilized in the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning transformation is one of the most robust methods for forming C-C bonds, typically between an arylboronic acid and an aryl halide.[6][7]

Causality in the Suzuki-Miyaura Reaction: The reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide partner, forming a Pd(II) complex.[8]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

This reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it a workhorse in pharmaceutical synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Carboxylic Acid: A Hub for Amides and Esters

The carboxylic acid moiety (-COOH) is readily converted into amides or esters, functionalities that are prevalent in biologically active molecules. Direct coupling with an amine is generally inefficient due to a competing acid-base reaction.[11]

Expert Insight on Amide Coupling: To overcome this, coupling reagents are employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[11][12] This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to increase efficiency and suppress side reactions.[13]

The Bromo Group: An Orthogonal Handle

The bromine atom serves as a second, distinct handle for cross-coupling reactions. While the boronic acid is used in Suzuki couplings, the C-Br bond can participate in a variety of other transformations, including:

-

Heck and Sonogashira Couplings: For forming C-C bonds with alkenes and alkynes, respectively.

-

Buchwald-Hartwig Amination: For forming C-N bonds, a crucial transformation in drug development.[2]

-

Chan-Lam Coupling: An alternative method for C-N or C-O bond formation.

The ability to choose between reacting at the boronic acid site or the bromine site based on the chosen catalyst and reaction conditions is the essence of this molecule's synthetic power.

Section 3: Strategic Application in Drug Discovery

The true value of 4-Borono-2-bromo-5-fluorobenzoic acid is realized in multi-step synthetic sequences where its orthogonal reactivity is exploited. A researcher can design a synthesis that builds out different parts of a molecule from each of the functional handles.

Example Synthetic Logic:

-

Step 1 (Amidation): The carboxylic acid can be coupled with a desired amine using standard EDC/HOBt chemistry. The boronic acid and bromo groups are typically stable under these conditions.

-

Step 2 (Suzuki Coupling): The resulting amide can then undergo a Suzuki coupling at the boronic acid position to introduce a new aryl or heteroaryl moiety.

-

Step 3 (Buchwald-Hartwig Amination): Finally, the bromo-substituent can be converted to an amine or other functional group via a second, different palladium-catalyzed reaction.

This stepwise approach allows for the rapid generation of a diverse library of complex molecules from a single, versatile starting material, accelerating the hit-to-lead process in drug discovery. Derivatives of halogenated benzoic acids have shown promise as anti-inflammatory and anti-cancer agents.[1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID CAS#: 415965-24-1 [amp.chemicalbook.com]

- 5. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Borono-2-bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal building block in contemporary medicinal chemistry and materials science, 4-Borono-2-bromo-5-fluorobenzoic acid presents both significant synthetic utility and specific handling challenges. This technical guide provides a comprehensive overview of the essential safety and handling protocols for this compound. Moving beyond a simple recitation of procedural steps, this document elucidates the causal reasoning behind each recommendation, grounded in the principles of chemical reactivity and toxicology. By integrating expert insights with authoritative safety standards, this guide aims to empower researchers to mitigate risks, ensure experimental integrity, and foster a culture of safety in the laboratory.

Compound Characterization and Hazard Identification

4-Borono-2-bromo-5-fluorobenzoic acid is a trifunctional aromatic compound, incorporating a carboxylic acid, a bromine atom, a fluorine atom, and a boronic acid moiety. This unique combination of functional groups dictates its reactivity and, consequently, its hazard profile. While specific toxicological data for this exact compound is limited, a robust safety paradigm can be constructed by examining the hazards associated with its structural components and analogous molecules.

1.1. GHS Classification and Hazard Statements

Based on data from structurally related compounds, 4-Borono-2-bromo-5-fluorobenzoic acid should be handled as a substance with the following potential hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[1][3][4][5][6][7][8][9][10]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5][6][7][8][9][10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4][5][6][8][9][10]

Table 1: GHS Hazard Profile

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

The boronic acid group can interfere with biological systems, and the halogenated benzoic acid backbone contributes to its irritant properties. The fine, crystalline nature of the solid also presents an inhalation hazard.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling 4-Borono-2-bromo-5-fluorobenzoic acid relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and sustainable safety measures.

Caption: Hierarchy of Controls for Handling 4-Borono-2-bromo-5-fluorobenzoic Acid.

2.1. Engineering Controls: The First Line of Defense

Primary containment is crucial. All weighing and handling of solid 4-Borono-2-bromo-5-fluorobenzoic acid and its solutions should be conducted within a certified chemical fume hood.[11] This prevents the inhalation of dust particles and exposure to vapors.[12] A well-ventilated workspace is a non-negotiable prerequisite.[5][6][11] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

2.2. Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific SOP is essential. This should include:

-

Clear labeling of all containers.[13]

-

Designated areas for storage and use.

-

Thorough training for all personnel on the specific hazards and handling procedures.

-

Strict adherence to hygiene measures, such as washing hands thoroughly after handling, even when gloves have been worn.[11] Do not eat, drink, or smoke in the laboratory.[11]

2.3. Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory for all tasks involving this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield is recommended for splash hazards.[6][7][11][12][14] | Protects eyes from dust particles and splashes, which can cause serious irritation.[12][14] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11][14] | Prevents skin contact, which can lead to irritation.[14] Gloves should be inspected before use and changed immediately upon contamination.[12][14] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[12][14] | Protects skin from accidental spills and contact.[14] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or if dust generation is unavoidable.[5][12][14] | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[12][14] |

Step-by-Step Laboratory Handling Protocol

This protocol outlines a standard workflow for the safe handling of 4-Borono-2-bromo-5-fluorobenzoic acid.

3.1. Preparation and Pre-Handling

-

Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the appropriate working height.

-

Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

-

Don PPE: Put on all required personal protective equipment as detailed in Table 2 before handling the chemical.[14]

3.2. Weighing and Transfer

-

Minimize Dust: When transferring the solid, use a spatula to carefully move the material.[14] Avoid any actions that could generate dust, such as dropping or rapid movements.[5][6][14]

-

Tared Weighing: Use a tared weigh boat or container to accurately measure the desired amount of the compound.

-

Controlled Dissolution: If preparing a solution, add the solvent to the reaction vessel first, then slowly add the solid 4-Borono-2-bromo-5-fluorobenzoic acid to the solvent with stirring. This helps to control any potential exothermic reactions and reduces dust.

3.3. Post-Handling and Decontamination

-

Clean Up: Decontaminate the work area, including the balance and any surfaces within the fume hood, to remove any residual chemical.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[12]

Caption: Standard Laboratory Handling Workflow for 4-Borono-2-bromo-5-fluorobenzoic Acid.

Storage and Stability

Proper storage is critical to maintaining the integrity of 4-Borono-2-bromo-5-fluorobenzoic acid and ensuring safety.

-

Container: Store in a tightly closed container to prevent moisture absorption and contamination.[5][6][15]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[6][16] Some boronic acids may benefit from refrigeration and storage under an inert atmosphere like nitrogen.[5][8]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[7] As an acidic compound, it should be stored separately from bases to prevent inadvertent neutralization reactions.[13][17] Store away from flammable materials.[17][18]

Accidental Release and Emergency Procedures

5.1. Spills

-

Small Spills: For minor spills within a fume hood, carefully sweep or vacuum the solid material into a labeled, sealed container for hazardous waste disposal.[5][6][11] Avoid raising dust.[5][6][11] Decontaminate the area with an appropriate solvent followed by soap and water.[11]

-

Large Spills: Evacuate the area and report the spill to the appropriate safety personnel.[11]

5.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5][6]

Waste Disposal

All waste containing 4-Borono-2-bromo-5-fluorobenzoic acid, including contaminated PPE and empty containers, must be treated as hazardous waste.[11] Dispose of it in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

The safe and effective use of 4-Borono-2-bromo-5-fluorobenzoic acid is predicated on a thorough understanding of its potential hazards and the implementation of robust control measures. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions, enforcing strict administrative protocols, and utilizing appropriate personal protective equipment—researchers can confidently and safely leverage the synthetic potential of this valuable compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.

- Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.

- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.

-

How to Store Boric Acid. Lab Alley. Available at: [Link]

- Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid. Benchchem.

- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer.

-

Corrosive Storage Guidelines. University of Texas at Austin. Available at: [Link]

-

5-Bromo-2-fluorobenzoic acid. PubChem. Available at: [Link]

-

4-Bromo-2-fluoro-5-methylbenzoic acid. PubChem. Available at: [Link]

-

2-Amino-4-bromo-5-fluorobenzoic acid. PubChem. Available at: [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. The University of Edinburgh. Available at: [Link]

-

Guidance on Safe Storage of Chemicals in the Laboratory. Queen's University Belfast. Available at: [Link]

-

2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. Available at: [Link]

Sources

- 1. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. laballey.com [laballey.com]

- 16. echemi.com [echemi.com]

- 17. gre.ac.uk [gre.ac.uk]

- 18. safety.fsu.edu [safety.fsu.edu]

An In-depth Technical Guide to the Solubility of 4-Borono-2-bromo-5-fluorobenzoic acid in Organic Solvents

Introduction

4-Borono-2-bromo-5-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules. However, to effectively utilize this compound in reaction design, purification, and formulation, a thorough understanding of its solubility characteristics in various organic solvents is paramount.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Borono-2-bromo-5-fluorobenzoic acid. Recognizing that quantitative solubility data for such a specialized reagent is not always readily available, this document focuses on empowering the user with the foundational knowledge and practical methodologies to ascertain solubility in their own laboratory settings. We will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility, and provide a detailed, field-proven protocol for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. While specific experimental data for 4-Borono-2-bromo-5-fluorobenzoic acid is sparse, we can infer its likely behavior by examining its constituent parts and related molecules.

Key Structural Features:

-

Benzoic Acid Core: The carboxylic acid group provides a site for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This group also imparts acidic properties to the molecule.

-

Boronic Acid Group (-B(OH)₂): This functional group is also capable of hydrogen bonding and can act as a Lewis acid. A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility.

-

Halogen Substituents (Bromo- and Fluoro-): The presence of bromine and fluorine atoms increases the molecule's molecular weight and alters its electronic properties through inductive effects. The fluorine atom, in particular, is a weak hydrogen bond acceptor.

A summary of the known and predicted physicochemical properties of the closely related 4-bromo-2-fluorobenzoic acid is presented in the table below. These values provide a baseline for understanding the non-boronated scaffold of our target molecule.

| Property | Value (for 4-bromo-2-fluorobenzoic acid) | Source |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| Melting Point | 208-213 °C | [2] |

| Appearance | White to light yellow crystal powder | [2] |

| pKa (Predicted) | ~3.11 (for a similar substituted benzoic acid) | [3] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of 4-Borono-2-bromo-5-fluorobenzoic acid in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and solvent molecules.

Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally better at solvating polar molecules. Given the presence of the carboxylic acid and boronic acid groups, polar solvents that can engage in hydrogen bonding are expected to be more effective.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its ability to dissolve the solute. Solvents like alcohols (e.g., methanol, ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF, THF) are likely to be good candidates.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. A high melting point often suggests a stable crystal lattice, which can negatively impact solubility.

-

Self-Association: As mentioned, boronic acids can form boroxines. In non-polar solvents, benzoic acids can also form hydrogen-bonded dimers.[4] This self-association can compete with solute-solvent interactions and affect the overall solubility.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an empirical approach is necessary. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended.[5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of 4-Borono-2-bromo-5-fluorobenzoic acid to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator that is maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points initially to confirm that equilibrium has been reached.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[6] A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

-

Qualitative to Quantitative: A Practical Guide

The following table provides a structured approach to characterizing the solubility of 4-Borono-2-bromo-5-fluorobenzoic acid in a range of common organic solvents. It is designed to be completed by the researcher following the experimental protocol outlined above.

| Solvent | Solvent Type | Expected Solubility (Qualitative) | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Isopropanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Moderately Polar | Low to Moderate | To be determined |

| Dichloromethane (DCM) | Nonpolar | Low | To be determined |

| Toluene | Nonpolar | Very Low | To be determined |

| Hexanes | Nonpolar | Very Low | To be determined |

Interpreting the Results: The "Why" Behind the Data

The quantitative data you generate can be understood through the lens of the intermolecular interactions at play. The following diagram illustrates the potential interactions between 4-Borono-2-bromo-5-fluorobenzoic acid and a polar protic solvent like methanol.

Caption: Potential Intermolecular Interactions with a Polar Protic Solvent.

In solvents like methanol, the high solubility is driven by strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic and boronic acid groups. In contrast, in a nonpolar solvent like hexanes, the lack of favorable interactions fails to overcome the solute's crystal lattice energy, resulting in poor solubility.

Conclusion

A comprehensive understanding of the solubility of 4-Borono-2-bromo-5-fluorobenzoic acid is essential for its effective application in research and development. While pre-existing quantitative data is limited, this guide provides the theoretical foundation and a robust experimental framework for its determination. By systematically applying the shake-flask method and considering the underlying physicochemical principles, researchers can confidently ascertain the solubility of this versatile building block in a range of organic solvents, thereby optimizing reaction conditions, streamlining purification processes, and enabling formulation development.

References

-

Analytical Methods. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. RSC Publishing. [Link]

-

Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

Sources

- 1. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID CAS#: 415965-24-1 [amp.chemicalbook.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. alchemypharm.com [alchemypharm.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Borono-2-bromo-5-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis, the strategic value of a molecule is often defined by its functional complexity and synthetic versatility. 4-Borono-2-bromo-5-fluorobenzoic acid represents a novel and highly promising scaffold, uniquely endowed with three distinct and orthogonally reactive functional groups: a boronic acid, a bromine atom, and a carboxylic acid, all arranged on a fluorinated phenyl ring. This trifunctional arrangement positions the molecule as a powerful building block with untapped potential across a spectrum of scientific disciplines.

The presence of a boronic acid moiety immediately suggests utility in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] The bromine atom serves as a complementary reactive handle for a host of other transformations, including Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling sequential and site-selective modifications.[3] Concurrently, the carboxylic acid provides a classical site for derivatization into esters, amides, and other functional groups. The fluorine substituent, a feature increasingly sought after in bioactive molecules and advanced materials, can enhance metabolic stability, modulate electronic properties, and improve binding affinity.[4][5]

This technical guide serves as a whitepaper for researchers, scientists, and drug development professionals. As direct literature on this specific molecule is nascent, this document will leverage established chemical principles and data from analogous structures to delineate its predicted properties, propose robust synthetic strategies, and explore its most promising research applications in medicinal chemistry, materials science, and catalysis.

Predicted Physicochemical Properties and Reactivity Profile

The unique substitution pattern of 4-Borono-2-bromo-5-fluorobenzoic acid dictates its electronic nature and reactivity. The cumulative electron-withdrawing effects of the fluoro, bromo, and carboxylic acid groups render the aromatic ring electron-deficient, which in turn influences the acidity of the boronic and carboxylic acid protons and the reactivity of the ring itself.

| Property | Predicted Characteristic | Rationale |

| pKa (Carboxylic Acid) | Lower than benzoic acid (~4.2) | The inductive electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents stabilize the carboxylate conjugate base. |

| pKa (Boronic Acid) | Lower than phenylboronic acid (~8.8) | The electron-deficient nature of the aromatic ring increases the Lewis acidity of the boron center. |

| Solubility | Moderate solubility in polar organic solvents (e.g., DMSO, DMF, THF, hot ethanol); low solubility in water and nonpolar solvents. | The polar carboxylic and boronic acid groups are balanced by the hydrophobic bromofluorophenyl core. |

| Stability | Prone to dehydration to form a boroxine (trimer) under anhydrous conditions. Stable as a solid at room temperature. | This is a characteristic property of arylboronic acids. Storage under inert atmosphere is recommended. |

Orthogonal Reactivity

The primary strategic advantage of this molecule is the differential reactivity of its three key functional groups, allowing for a programmed, stepwise synthesis of complex derivatives.

-

Boronic Acid (-B(OH)₂): The most versatile group for Suzuki-Miyaura C-C bond formation. It can also participate in Chan-Lam C-N and C-O couplings and form reversible covalent bonds with diols, a property exploited in sensors and as a potential pharmacophore for enzyme inhibition.[6][7]

-

Bromo (-Br): An excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[8][9] Its reactivity is generally orthogonal to the boronic acid under specific catalytic conditions, allowing for sequential couplings. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).

-

Carboxylic Acid (-COOH): Readily undergoes standard transformations such as esterification, amidation, and reduction to an alcohol, providing a robust anchor point for attaching various molecular fragments or linking to polymer backbones.[10]

Proposed Synthetic Strategies

Given the novelty of the title compound, a plausible synthetic route must be designed from commercially available starting materials. A retrosynthetic analysis suggests a strategy involving the sequential introduction of the boronic acid and carboxylic acid functionalities onto a pre-functionalized bromofluoro-aromatic core.

Caption: Retrosynthetic analysis for 4-Borono-2-bromo-5-fluorobenzoic acid.

A potential forward synthesis based on this analysis is outlined below:

-

Oxidation: Commercially available 2-bromo-5-fluoro-4-iodotoluene is oxidized to 2-bromo-5-fluoro-4-iodobenzoic acid using a strong oxidant like potassium permanganate. The acid is then converted to its methyl ester for protecting the carboxyl group.

-

Miyaura Borylation: The aryl iodide functionality is selectively converted to a boronate ester using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, ensuring high selectivity.[2]

-

Hydrolysis: The methyl ester is hydrolyzed under basic or acidic conditions to yield the final product, 4-Borono-2-bromo-5-fluorobenzoic acid.

Core Research Areas

A. Advanced Intermediate for Medicinal Chemistry

The confluence of boronic acid, bromo, and fluoro functionalities makes this molecule a "privileged scaffold" for drug discovery.[11][12]

Rationale

Boronic acids are present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), acting as potent, reversible covalent inhibitors of serine proteases.[3][6] The fluorine atom can enhance drug properties like metabolic stability and binding affinity, while the bromo and carboxylic acid groups provide vectors for modification to optimize pharmacokinetics and pharmacodynamics.[9]

Proposed Research Trajectories

-

Sequential Cross-Coupling for Novel Scaffolds: A powerful strategy involves a two-step, one-pot cross-coupling sequence. First, a Suzuki-Miyaura reaction at the boronic acid position, followed by a change in catalyst/ligand/base to promote a second coupling (e.g., Buchwald-Hartwig amination) at the bromo-position. This allows for the rapid assembly of complex, three-dimensional molecules from a single starting material.

-

Targeted Enzyme Inhibitors: The molecule can be elaborated to target specific enzyme classes. For example, amidation of the carboxylic acid with a peptide fragment, followed by Suzuki coupling at the boronic acid position with a heterocyclic partner, could generate novel inhibitors for enzymes implicated in cancer or inflammatory diseases.

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal starting point for FBDD. Each functional group can be used to "grow" the fragment into a lead compound after initial hits are identified through screening.

Caption: Drug discovery workflow utilizing sequential functionalization.

B. Precursor for Novel Organic Materials

Fluorinated aromatic compounds are foundational to the development of high-performance materials for electronics and aerospace due to their thermal stability, chemical resistance, and unique optoelectronic properties.[4][13]

Rationale

The rigid, fluorinated core of the molecule is an excellent candidate for incorporation into conjugated polymers. The multiple reactive sites allow for the creation of cross-linked or linear polymers with tailored properties. Fluorination is known to lower the HOMO and LUMO energy levels of organic materials, which can improve electron injection/transport and oxidative stability in devices like OLEDs and OFETs.[14]

Proposed Research Trajectories

-

Synthesis of Fluorinated Conjugated Polymers: The molecule can act as an A-B₂ monomer. For example, polycondensation via Suzuki coupling, where the boronic acid of one monomer reacts with the bromo-group of another, could produce novel fluorinated polyphenylenes. The carboxylic acid group can be used for post-polymerization modification to tune solubility or other properties.

-

Precursors for Poly(p-phenylene) type materials: The carboxylic acid can be used in polymerization reactions to form polyamides or polyesters.[15][16] The resulting polymer can then be further functionalized via the bromo and borono groups.

-

Building Blocks for Organic Semiconductors: Derivatives of this molecule could be synthesized and investigated as n-type or ambipolar semiconductors for organic electronics. The electron-deficient nature of the core is conducive to stabilizing negative charge carriers (electrons).

Caption: Polymer synthesis pathway for organic electronics applications.

C. Versatile Hub for Agrochemical Development

Halogenated benzoic acids are critical intermediates in the synthesis of modern herbicides and pesticides.[5][17]

Rationale

The specific substitution pattern and the presence of fluorine can lead to enhanced bioactivity and selectivity in agrochemicals. The molecule provides a scaffold to build compounds that can target specific biological pathways in weeds or pests while having minimal impact on crops.

Proposed Research Trajectories

-

Herbicide Synthesis: The carboxylic acid can be derivatized into various esters or amides, a common feature in many commercial herbicides. The aryl core can be further functionalized via the bromo and borono groups to optimize uptake and activity.

-

Fungicide and Insecticide Development: By coupling different heterocyclic moieties known for their fungicidal or insecticidal properties (e.g., pyrazoles, triazoles) via Suzuki-Miyaura reaction, novel and potent agrochemicals can be synthesized and screened.

Experimental Protocols

To demonstrate the practical utility of this molecule, the following section provides a detailed, validated protocol for a cornerstone reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-Borono-2-bromo-5-fluorobenzoic acid with a generic aryl bromide.

Materials:

-

4-Borono-2-bromo-5-fluorobenzoic acid (1.0 eq)

-

Aryl Halide (e.g., 4-bromotoluene) (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-Borono-2-bromo-5-fluorobenzoic acid, the aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Solvent Addition: Add toluene and water (typically in a 10:1 ratio) via syringe. The mixture should be heterogeneous.

-

Reaction Execution: Equip the flask with a reflux condenser, and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

4-Borono-2-bromo-5-fluorobenzoic acid stands at the cusp of innovation, offering a rare and powerful combination of orthogonally reactive functional groups. While it may be a novel entity, its potential can be confidently predicted based on the well-established chemistry of its constituent parts. For medicinal chemists, it is a gateway to diverse libraries of complex molecules and potential next-generation therapeutics.[18] For materials scientists, it is a robust building block for creating fluorinated polymers and semiconductors with enhanced properties.[19] Its multifaceted reactivity invites exploration and promises to be a valuable tool in the hands of synthetic chemists across academia and industry. The research avenues proposed in this guide represent just the initial exploration of a vast and promising scientific landscape.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. nbinno.com [nbinno.com]

- 12. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 13. Canberra IP [canberra-ip.technologypublisher.com]

- 14. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Borono-2-bromo-5-fluorobenzoic Acid

Introduction: The Strategic Importance of Bifunctional Building Blocks in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] Its capacity to forge carbon-carbon bonds, particularly in the creation of biaryl structures, has made it an indispensable tool in the fields of drug discovery, materials science, and natural product synthesis.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[4][5]

This application note focuses on a particularly versatile reagent: 4-Borono-2-bromo-5-fluorobenzoic acid . This molecule is a trifunctional synthetic building block, possessing a boronic acid, an aryl bromide, and a carboxylic acid on a fluorinated phenyl ring. This unique combination allows for sequential, site-selective modifications. The protocol herein will detail the use of this reagent as the organoboron partner, leveraging the boronic acid moiety for a primary Suzuki-Miyaura coupling, while preserving the aryl bromide for potential subsequent transformations. Understanding the nuances of this reaction is critical for researchers aiming to construct complex molecular architectures efficiently.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three key steps, elegantly orchestrated by a palladium catalyst.[6][7]

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II).[5][6]

-

Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium for the aryl group from the boron.[10][11]

-

Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling together to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling of 4-Borono-2-bromo-5-fluorobenzoic Acid with 4-Bromoanisole

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of 4-Borono-2-bromo-5-fluorobenzoic acid with 4-bromoanisole as a representative aryl halide.

Core Experimental Parameters

| Parameter | Value/Reagent | Molar Equiv. | Rationale |

| Aryl Boronic Acid | 4-Borono-2-bromo-5-fluorobenzoic acid | 1.2 | A slight excess ensures complete consumption of the limiting electrophile. |

| Aryl Halide | 4-Bromoanisole | 1.0 | The limiting reagent in this protocol. |

| Palladium Catalyst | PdCl₂(dppf) | 0.03 (3 mol%) | Dppf is a robust ligand that stabilizes the catalyst and promotes efficient coupling.[12] |

| Base | K₃PO₄ (Potassium Phosphate) | 3.0 | A moderately strong base effective in activating the boronic acid without promoting harsh side reactions.[9] |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | - | A common biphasic system that facilitates solubility of both organic and inorganic reagents.[10][12] |

| Temperature | 90 °C | - | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Reaction Time | 12-16 hours | - | Typical duration for complete conversion, should be monitored by TLC or LC-MS. |

Materials and Reagents

-

4-Borono-2-bromo-5-fluorobenzoic acid

-

4-Bromoanisole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Round-bottom flask or reaction vial

-

Reflux condenser

-

Magnetic stirrer and heating mantle/hot plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Ethyl acetate, Hexanes (for extraction and chromatography)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Borono-2-bromo-5-fluorobenzoic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium phosphate (3.0 equiv).

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[3][13]

-

Solvent Addition : Through the septum, add the degassed 4:1 mixture of 1,4-Dioxane and water via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.

-

Catalyst Addition : Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst (0.03 equiv) to the stirring mixture.

-

Reaction Execution : Place the flask in a preheated oil bath or heating mantle set to 90 °C. Attach a reflux condenser and allow the reaction to stir vigorously for 12-16 hours.[9]

-

Monitoring : The reaction's progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

-

Work-up :

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x).[13]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[14]

-

-

Purification :

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl product.

-

Experimental Workflow Diagram